3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
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Overview
Description
3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid is a heterocyclic compound that features a furo[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and pyrimidine rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid typically involves the condensation of 2-amino-4,5-dimethylfuran-3-carboxylic acid with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the furo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process would likely be optimized for yield and purity, with careful control of reaction conditions to minimize side reactions and impurities. Scale-up procedures would include the use of large-scale reactors and continuous flow techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and acyl groups.
Scientific Research Applications
3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-d]pyrimidin-4(3H)-one: A structurally related compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidin-4(3H)-one:
Thieno[2,3-d]pyrimidin-4(3H)-one: A sulfur-containing analog with distinct chemical properties.
Uniqueness
3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid is unique due to the presence of both furan and pyrimidine rings, which confer specific electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-6-7(2)17-10-9(6)11(16)13(5-12-10)4-3-8(14)15/h5H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMWMPSBANJWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)N(C=N2)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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